![molecular formula C16H15Cl2N3O4 B2541803 1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-40-5](/img/structure/B2541803.png)
1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
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Description
1-(3,4-dichlorobenzyl)-N'-(2-methoxyacetyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C16H15Cl2N3O4 and its molecular weight is 384.21. The purity is usually 95%.
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Scientific Research Applications
Weak Hydrogen Bonds and Stacking Interactions in Carbohydrazides
Research on a series of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides highlighted the occurrence of weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These findings have implications for understanding the molecular structure and reactivity of similar compounds, potentially informing the design of new materials with specific properties (Nogueira et al., 2015).
Antiviral Evaluation of Hydrazides and Derivatives
A study on sugar uracil-1-ylmethylhydrazones and their oxadiazoline derivatives, including the synthesis from carbethoxymethyluracils, revealed moderate antiviral activities against hepatitis B virus. This suggests a potential research avenue for the development of novel antiviral agents using similar chemical frameworks (Ali, Amer, & Abdel-Rahman, 2007).
Antimicrobial and Antimycobacterial Activity
Nicotinic acid hydrazide derivatives have been synthesized and shown to exhibit antimicrobial and antimycobacterial activity. This underscores the potential of such compounds, including the one , in the development of new therapeutic agents (R.V.Sidhaye et al., 2011).
Coordination and Spectroscopic Studies
Investigations into the coordination properties of certain carbohydrazides toward metal ions, such as iron(III), through computational, spectrometric, and spectroscopic methods have provided insights into their complexation behavior and potential applications in material science and catalysis (Benković et al., 2020).
Corrosion Protection and Computational Approach
Carbohydrazide-pyrazole compounds have demonstrated significant corrosion protection behavior for mild steel in acidic solutions, highlighting their potential as corrosion inhibitors. The combination of electrochemical methods and computational approaches offers a comprehensive understanding of their protective mechanisms (Paul, Yadav, & Obot, 2020).
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(2-methoxyacetyl)-2-oxopyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-25-9-14(22)19-20-15(23)11-3-2-6-21(16(11)24)8-10-4-5-12(17)13(18)7-10/h2-7H,8-9H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLGGRJKHCDPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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